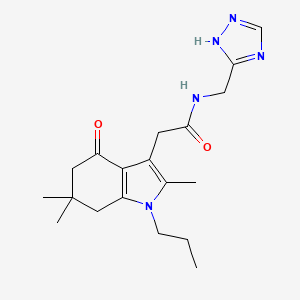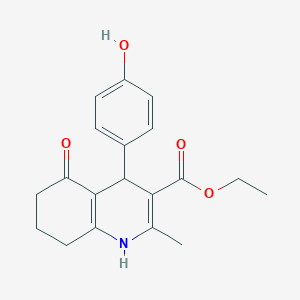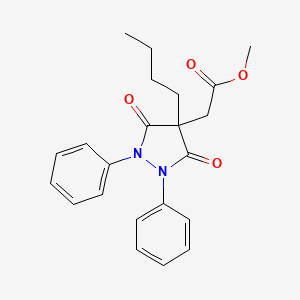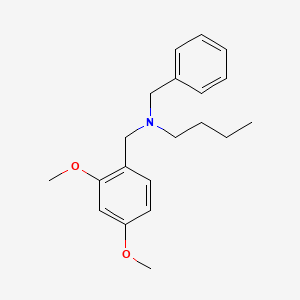![molecular formula C15H24N2O6 B5024969 N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5024969.png)
N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, also known as ML347, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C-related kinase 1 (PRK1), which is involved in a variety of cellular processes including cell growth, proliferation, and survival. The purpose of
Mecanismo De Acción
The mechanism of action of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves its selective inhibition of PRK1, which is a member of the protein kinase C (PKC) family of serine/threonine kinases. PRK1 has been shown to play a role in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of PRK1, this compound can modulate these processes and potentially have therapeutic applications in diseases such as cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce autophagy, and modulate inflammatory and neuronal signaling pathways. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate for lab experiments is its selectivity for PRK1, which allows for more specific modulation of cellular processes compared to other PKC inhibitors. In addition, this compound has been shown to have good pharmacokinetic properties, making it a valuable tool for in vivo studies.
However, one limitation of this compound is its relatively low potency compared to other PKC inhibitors. In addition, the oxalate salt form of this compound can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate. One area of research is the development of more potent analogs of this compound that can be used in lower concentrations. Another area of research is the study of the role of PRK1 in other diseases besides cancer, such as neurodegenerative disorders. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, could potentially enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis method for N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves a multi-step process that has been described in detail in several scientific publications. The first step involves the synthesis of 2-(4-methylphenoxy)ethanol, which is then reacted with ethylene oxide to produce 2-(2-(4-methylphenoxy)ethoxy)ethanol. This intermediate compound is then reacted with 1,2-ethanediamine to produce this compound in its oxalate salt form.
Aplicaciones Científicas De Investigación
N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its role in cancer biology, as PRK1 has been implicated in the development and progression of several types of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells both in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
In addition to its potential applications in cancer biology, this compound has also been studied for its role in other cellular processes such as autophagy, inflammation, and neuronal signaling. Studies have shown that this compound can modulate these processes by inhibiting the activity of PRK1, making it a valuable tool for studying these pathways in more detail.
Propiedades
IUPAC Name |
N'-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.C2H2O4/c1-12-2-4-13(5-3-12)17-11-10-16-9-8-15-7-6-14;3-1(4)2(5)6/h2-5,15H,6-11,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYNEIJBVXNZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCNCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)



![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5024946.png)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5024955.png)

![1-(3-chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5024965.png)

![ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5024980.png)
![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)